6-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
6-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a pyridazine ring, and a piperazine moiety, making it a unique and versatile molecule in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their versatile nature . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the polarity of their environment .
Preparation Methods
The synthesis of 6-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-1,3-benzothiazole involves multiple steps, typically starting with the preparation of the benzothiazole core. This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The pyridazine and piperazine moieties are then introduced through subsequent reactions, often involving nucleophilic substitution and condensation reactions. Industrial production methods may utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
6-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
6-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
6-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
Benzo[d]thiazol-2-yl derivatives: These compounds also exhibit significant biological activities and are used in similar therapeutic applications.
Indole derivatives: Indole-based compounds share some structural similarities and biological activities with benzothiazole derivatives.
Imidazole derivatives: These compounds are known for their antimicrobial and anticancer properties and are used in various medicinal applications.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-2-31-19-6-3-17(4-7-19)20-9-10-23(27-26-20)28-11-13-29(14-12-28)24(30)18-5-8-21-22(15-18)32-16-25-21/h3-10,15-16H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKCBLVEDNIRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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